- Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection, World Intellectual Property Organization, , ,
Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)
943026-40-2 structure
Product Name:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
CAS番号:943026-40-2
MF:C6H5ClN2O2
メガワット:172.569100141525
MDL:MFCD09907908
CID:1033005
PubChem ID:55267440
Update Time:2025-05-21
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
- 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE
- [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-
- PVPVPUGHBYWWMK-UHFFFAOYSA-N
- FCH876162
- 6106AC
- AK120122
- AX8245538
- 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE
- 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)
- AKOS006313349
- DB-357020
- F2147-2971
- AS-50122
- SCHEMBL634208
- O10985
- CS-0046209
- 943026-40-2
- DTXSID30717194
- 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
-
- MDL: MFCD09907908
- インチ: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
- InChIKey: PVPVPUGHBYWWMK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C2C(OCCO2)=NN=1
計算された属性
- せいみつぶんしりょう: 172.0039551g/mol
- どういたいしつりょう: 172.0039551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.2
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186446-1g |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 1g |
$597.40 | 2023-08-31 | |
| ChemScence | CS-0046209-100mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 100mg |
$180.0 | 2022-04-26 | |
| ChemScence | CS-0046209-250mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 250mg |
$300.0 | 2022-04-26 | |
| ChemScence | CS-0046209-1g |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 1g |
$580.0 | 2022-04-26 | |
| TRC | C597928-10mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597928-50mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C597928-100mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 100mg |
$ 250.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10214-5g |
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 5g |
$1750 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C902264-100mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥95% | 100mg |
824.40 | 2021-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116849-100mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 98% | 100mg |
¥740.00 | 2024-04-24 |
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane , Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane , Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
リファレンス
- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
リファレンス
- Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 16 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
リファレンス
- Preparation of azabicyclic(thio)amides as fungicidal compounds, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
リファレンス
- Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 72 h, 80 °C
1.2 Reagents: Tetrahydrofuran , Water ; cooled
1.2 Reagents: Tetrahydrofuran , Water ; cooled
リファレンス
- Preparation of azatricyclic compounds for the treatment of bacterial infection, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
リファレンス
- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, European Patent Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
リファレンス
- Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerases, Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469
合成方法 9
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane , Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane , Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
リファレンス
- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.2 Reagents: 1,4-Dioxane
リファレンス
- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
リファレンス
- 1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane Solvents: Water
1.2 Reagents: 1,4-Dioxane Solvents: Water
リファレンス
- Heterocyclic compounds, their preparation and their use as antibacterials, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 18 h, rt → 110 °C; cooled
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
リファレンス
- Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
リファレンス
- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
リファレンス
- Preparation of pyrroloquinoxalinones as antibacterials, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
リファレンス
- Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis, European Patent Organization, , ,
合成方法 17
はんのうじょうけん
リファレンス
- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions, European Patent Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
リファレンス
- Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8
リファレンス
- Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation, World Intellectual Property Organization, , ,
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials
- 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol
- 2-[(3-Bromo-6-chloro-4-pyridazinyl)oxy]ethanol
- Ethanol, 2-[(6-bromo-3-chloro-4-pyridazinyl)oxy]-
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine 関連文献
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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